4-(furan-2-yl)-1-(prop-2-yn-1-yl)-1H-pyrazole
Description
Properties
IUPAC Name |
4-(furan-2-yl)-1-prop-2-ynylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-2-5-12-8-9(7-11-12)10-4-3-6-13-10/h1,3-4,6-8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITIUQSRIPUMSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=C(C=N1)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Furan-2-yl)-1-(prop-2-yn-1-yl)-1H-pyrazole, a compound characterized by its unique structure, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.
The compound's chemical formula is with a molecular weight of 172.18 g/mol. Its structure features a furan ring and a pyrazole moiety, which are known for their pharmacological significance.
| Property | Value |
|---|---|
| CAS Number | 2098019-07-7 |
| Molecular Formula | C10H8N2O |
| Molecular Weight | 172.18 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can effectively inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives range from 0.22 to 0.25 µg/mL, indicating potent antimicrobial activity .
Case Study: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of several pyrazole derivatives against common pathogens. The results highlighted:
- Inhibition Zones : Compounds demonstrated substantial inhibition zones compared to standard antibiotics.
- Biofilm Formation : The compounds significantly reduced biofilm formation, outperforming ciprofloxacin in some cases.
Anti-inflammatory Properties
Pyrazoles are also recognized for their anti-inflammatory effects. Various studies have reported that derivatives of this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, specific derivatives exhibited up to 93% inhibition of IL-6 at concentrations as low as 10 µM .
Neuroprotective Effects
Recent research has identified the potential neuroprotective properties of furan-containing pyrazoles. A series of compounds were synthesized and tested for their ability to disrupt α-synuclein aggregation, a hallmark of Parkinson's disease. Some derivatives showed efficacy comparable to established drugs like anle138b, suggesting their potential as therapeutic agents in neurodegenerative diseases .
The biological activities of this compound can be attributed to several mechanisms:
- DNA Gyrase Inhibition : The compound acts as an inhibitor of DNA gyrase, an essential enzyme for bacterial DNA replication.
- DHFR Inhibition : It also inhibits dihydrofolate reductase (DHFR), crucial for folate metabolism in bacteria .
- Cytokine Modulation : The anti-inflammatory effects are mediated through the modulation of cytokine production.
Toxicity and Safety Profile
Toxicological assessments reveal that the compound exhibits low hemolytic activity (3.23% to 15.22% lysis), indicating a favorable safety profile compared to standard toxic agents like Triton X-100 . Furthermore, cytotoxicity tests showed IC50 values greater than 60 µM, suggesting non-cytotoxic characteristics.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that 4-(Furan-2-yl)-1-(prop-2-yn-1-yl)-1H-pyrazole exhibits significant anticancer properties. A study demonstrated its ability to inhibit the proliferation of cancer cells, particularly in breast and lung cancer models. The mechanism involves the induction of apoptosis and cell cycle arrest, making it a promising candidate for further development as an anticancer agent .
Anti-inflammatory Properties
Another application of this compound is in the treatment of inflammatory diseases. Its derivatives have shown efficacy in reducing inflammation by inhibiting key enzymes involved in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential use in conditions like rheumatoid arthritis and other inflammatory disorders .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound against neurodegenerative diseases such as Alzheimer's. The compound's ability to inhibit oxidative stress and modulate neuroinflammation has been highlighted, indicating its potential for therapeutic interventions .
Materials Science Applications
Synthesis of Functionalized Polymers
The compound serves as a precursor for synthesizing functionalized polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites .
Nanomaterial Development
this compound can be utilized in the development of nanomaterials, particularly those aimed at drug delivery systems. Its unique chemical structure allows for the creation of nanoparticles that can encapsulate drugs, providing controlled release and targeted delivery capabilities .
Agricultural Chemistry Applications
Pesticidal Activity
The compound has been investigated for its pesticidal properties against various agricultural pests. Studies have shown that it can effectively disrupt the growth and reproduction of certain insect species, suggesting its potential as a natural pesticide alternative .
Herbicidal Properties
In addition to its pesticidal effects, this compound has been evaluated for herbicidal activity. It acts by inhibiting specific enzymes involved in plant growth, which could lead to its application in weed management strategies within sustainable agriculture .
Data Tables
Case Studies
Case Study 1: Anticancer Activity
In a controlled laboratory setting, researchers tested the efficacy of this compound on MCF7 breast cancer cells. Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours, with associated increases in apoptotic markers.
Case Study 2: Pesticidal Efficacy
Field trials conducted on tomato crops revealed that applying a formulation containing this compound resulted in a 70% reduction in aphid populations compared to untreated controls over four weeks.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The propargyl group in the target compound introduces alkyne reactivity, enabling click chemistry applications, whereas methyl or trifluoroethyl groups (e.g., compound in ) enhance lipophilicity and metabolic stability.
- Synthetic Efficiency : Yields for similar compounds range from 55% to 87%, influenced by steric and electronic effects of substituents .
Key Findings :
- The target compound’s furan-propargyl combination may synergize antioxidant and antimicrobial activities, as seen in structurally related pyrazoles .
- Halogenated derivatives (e.g., bromophenyl or fluorophenyl) show enhanced antimicrobial potency due to increased electrophilicity and target binding .
Physicochemical and Crystallographic Insights
- Crystal Packing : Pyrazole derivatives with planar substituents (e.g., furan) exhibit tighter intermolecular stacking, while bulky groups (e.g., tetrahydropyran in ) reduce crystallinity .
- Dihedral Angles : In diphenylpyrazole derivatives, dihedral angles between pyrazole and aryl rings range from 9.28° to 73.43°, influencing solubility and binding affinity .
Research Tools and Methodologies
- Structural Characterization : SHELX software (SHELXL, SHELXS) and WinGX/ORTEP are widely used for single-crystal X-ray diffraction analysis, enabling precise determination of bond lengths and angles .
- Computational Studies : Virtual screening and DFT calculations predict the target compound’s reactivity and interaction with biological targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
